molecular formula C11H13FN2 B8739740 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B8739740
M. Wt: 192.23 g/mol
InChI Key: QAGABUCNXSEZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-1-methylindole.

    Alkylation: The indole derivative undergoes alkylation with an appropriate ethylamine derivative under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethylamine: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.

    6-fluoro-1H-indole: Contains the fluorine atom but lacks the ethylamine group, leading to different reactivity and applications.

    1-methyl-1H-indole:

Uniqueness

The presence of both the fluorine and methyl groups in 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine enhances its chemical stability, reactivity, and potential biological activities. This makes it a unique compound with diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

2-(6-fluoro-1-methylindol-3-yl)ethanamine

InChI

InChI=1S/C11H13FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4-5,13H2,1H3

InChI Key

QAGABUCNXSEZHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)CCN

Origin of Product

United States

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